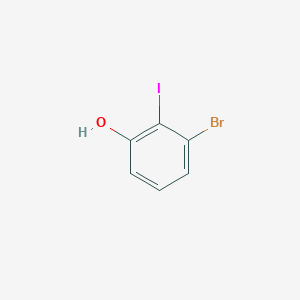

3-Bromo-2-iodophenol

Overview

Description

3-Bromo-2-iodophenol is a useful research compound. Its molecular formula is C6H4BrIO and its molecular weight is 298.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Environmental Impact and Toxicity Studies

Research has shown that halogenated compounds, including iodinated disinfection byproducts similar to 3-Bromo-2-iodophenol, are present in drinking waters from various cities in the United States and Canada. These compounds have been studied for their toxicity and potential genotoxic effects in mammalian cells, highlighting the environmental and health implications of such substances in water sources (Richardson et al., 2008).

2. Synthesis and Chemical Properties

Studies have focused on the synthesis of compounds related to this compound, exploring their chemical properties and potential applications. For instance, 3-Bromo-2-phenylbenzofuran, a compound closely related to this compound, was synthesized and characterized, indicating the significance of such compounds in chemical research and potential industrial applications (Shu, 2011).

3. Potential in Drug Discovery and Cancer Research

A novel bromophenol derivative, which is structurally related to this compound, demonstrated significant anticancer activities on human lung cancer cell lines. This study indicated that bromophenol derivatives could be potential candidates for developing new anticancer drugs (Guo et al., 2018).

4. Anaerobic Degradation and Environmental Bioremediation

Research on the anaerobic degradation of halogenated phenols, including compounds similar to this compound, by sulfate-reducing consortia, is crucial in understanding their environmental fate and potential applications in bioremediation. These studies contribute to our understanding of how such compounds can be broken down in natural environments (Häggblom & Young, 1995).

5. Application in Organic Synthesis

This compound and its derivatives have been used in various organic synthesis reactions, such as Suzuki-Miyaura coupling, highlighting their utility as intermediates in the synthesis of complex organic molecules. These reactions are fundamental in the production of pharmaceuticals and advanced materials (Schmidt & Riemer, 2014).

Safety and Hazards

Mechanism of Action

Target of Action

Phenolic compounds, in general, are known to interact with various enzymes and proteins within the cell, altering their function and leading to various downstream effects .

Mode of Action

It is known that phenolic compounds can interact with their targets through various mechanisms, such as hydrogen bonding, hydrophobic interactions, and covalent bonding . These interactions can alter the conformation and function of the target molecules, leading to changes in cellular processes.

Biochemical Pathways

Phenolic compounds are known to influence a variety of biochemical pathways, including those involved in inflammation, oxidative stress, and cell proliferation .

Pharmacokinetics

Phenolic compounds are generally well-absorbed in the gastrointestinal tract, widely distributed throughout the body, metabolized primarily in the liver, and excreted in the urine .

Result of Action

Phenolic compounds can have a variety of effects at the molecular and cellular level, including modulation of enzyme activity, alteration of cell signaling pathways, and induction of cell death .

Action Environment

The action, efficacy, and stability of 3-Bromo-2-iodophenol can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For instance, the compound’s stability may decrease at high temperatures or extreme pH values .

Properties

IUPAC Name |

3-bromo-2-iodophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrIO/c7-4-2-1-3-5(9)6(4)8/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJJYPSTVJBRTGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70457380 | |

| Record name | 3-Bromo-2-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70457380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

855836-52-1 | |

| Record name | 3-Bromo-2-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70457380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

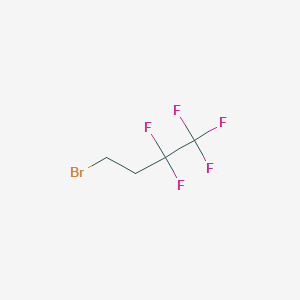

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

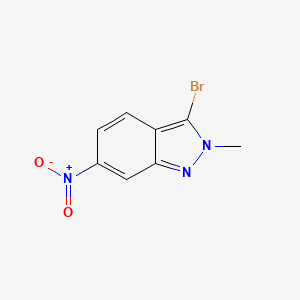

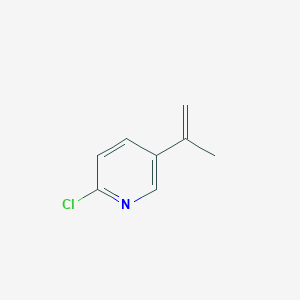

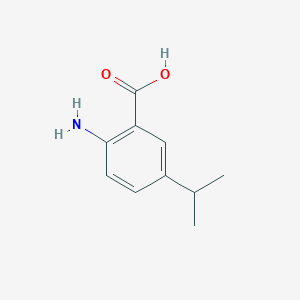

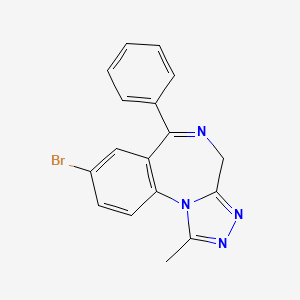

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(4-bromophenyl)-N,N-dimethyl-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B1280206.png)